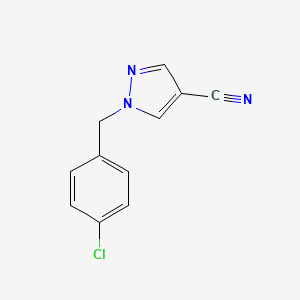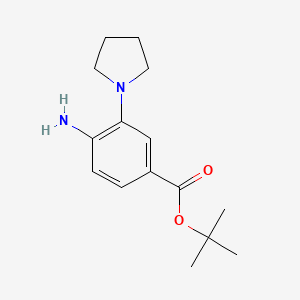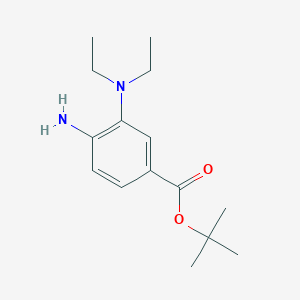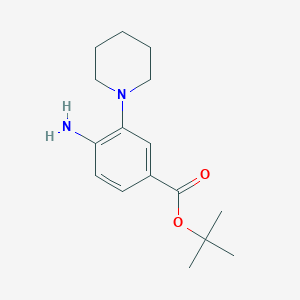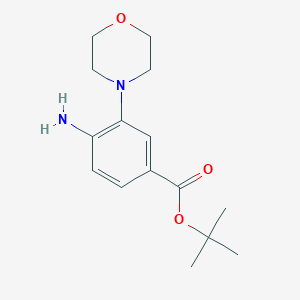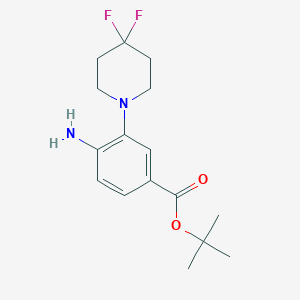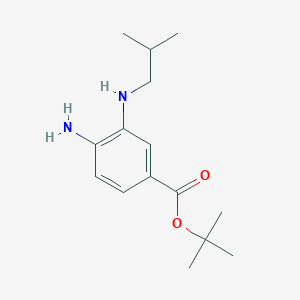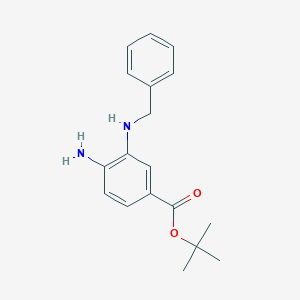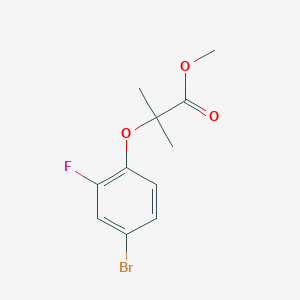![molecular formula C20H26O3Si B8158850 [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde](/img/structure/B8158850.png)
[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde is a chemical compound that features a tert-butyl-diphenyl-silanyloxy group attached to an ethoxy-acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde typically involves the protection of hydroxyl groups using tert-butyl-diphenylsilyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The reaction conditions are generally mild, and the protecting group is introduced selectively to the least hindered hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., tetrabutylammonium fluoride).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Hydroxyl compounds.
Scientific Research Applications
[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Medicine: May be used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde primarily involves the protection of hydroxyl groups. The tert-butyl-diphenylsilyl group provides steric hindrance, which increases the stability of the protected hydroxyl group against acidic and nucleophilic conditions . This stability allows for selective deprotection and further functionalization in multi-step synthetic processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ether: Another silyl ether protecting group, but with less steric bulk compared to tert-butyl-diphenylsilyl ether.
Triisopropylsilyl ether: Provides similar stability but is more resistant to fluoride ions compared to tert-butyl-diphenylsilyl ether.
Di-tert-butylsilyl ether: Used for the protection of 1,3-diols and offers high stability.
Uniqueness
[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde is unique due to the increased steric bulk provided by the tert-butyl-diphenylsilyl group, which offers enhanced stability against acidic hydrolysis and nucleophilic attack . This makes it particularly valuable in complex synthetic routes where selective protection and deprotection are crucial.
Properties
IUPAC Name |
2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-16-22-15-14-21/h4-14H,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOVZXQEQOSNLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
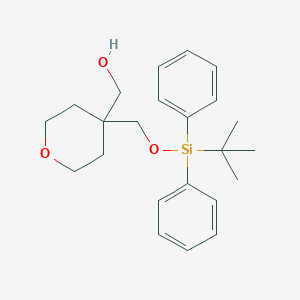
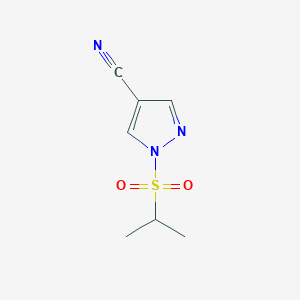
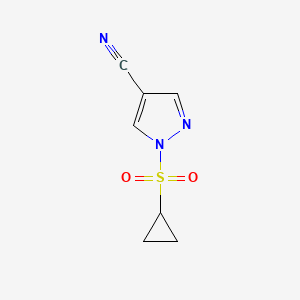
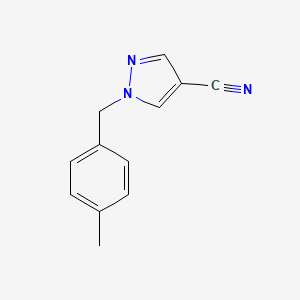
![1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile](/img/structure/B8158799.png)
